6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H5IN2O2. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The presence of an iodine atom at the 6-position of the imidazo[1,2-a]pyridine ring enhances its reactivity and potential for further functionalization .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been recognized as valuable scaffolds in pharmaceutical chemistry . They have been used in the development of covalent inhibitors, such as KRAS G12C inhibitors , and have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been utilized in the development of covalent inhibitors . These inhibitors work by forming a covalent bond with their target, which can lead to irreversible inhibition and prolonged pharmacological effects .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used in the development of covalent inhibitors , which can affect various biochemical pathways depending on their specific targets.
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that these compounds may have potent antimicrobial effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the iodination of imidazo[1,2-a]pyridine-2-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 6-position of the imidazo[1,2-a]pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and scalability . For example, bromopyruvic acid and 2-aminopyridines can be used in a microfluidic continuous flow system to produce imidazo[1,2-a]pyridine-2-carboxylic acids .
Chemical Reactions Analysis
Types of Reactions: 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, modifying the functional groups attached to the imidazo[1,2-a]pyridine ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl boronic acids or aryl halides.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 6-azidoimidazo[1,2-a]pyridine-2-carboxylic acid or 6-thiocyanatoimidazo[1,2-a]pyridine-2-carboxylic acid can be formed.
Oxidation Products: Oxidation can yield products with modified functional groups, such as carboxylic acids or ketones.
Coupling Products: Coupling reactions can produce biaryl compounds or other complex heterocycles.
Scientific Research Applications
6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is used in the development of probes for studying biological processes, such as enzyme inhibition and receptor binding.
Material Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Comparison with Similar Compounds
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Similar in structure but with a chlorine atom instead of iodine.
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: Contains a bromine atom at the 6-position.
6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid: Features a fluorine atom at the 6-position.
Uniqueness: 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization . The larger atomic radius and higher polarizability of iodine compared to other halogens can influence the compound’s chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUADYUOSVMTEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1I)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391848 |
Source
|
Record name | 6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478040-59-4 |
Source
|
Record name | 6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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